N-(2-methoxyphenyl)-5-quinoxalinamine
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Overview
Description
N-(2-methoxyphenyl)-5-quinoxalinamine is a useful research compound. Its molecular formula is C15H13N3O and its molecular weight is 251.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 251.105862047 g/mol and the complexity rating of the compound is 287. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Neuroprotection
N-(2-methoxyphenyl)-5-quinoxalinamine, through its analogs and derivatives, has shown promising applications in neuroprotection, particularly in the context of cerebral ischemia. For instance, 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX), an analog of quinoxalinedione antagonists to the non-NMDA glutamate receptor, exhibits potent neuroprotective properties. NBQX is a selective inhibitor of binding to the quisqualate subtype of the glutamate receptor and has shown efficacy in protecting against global ischemia even when administered hours after an ischemic challenge (Sheardown et al., 1990).
Pesticidal Activities
Quinoxaline derivatives have been explored for their potential in pest control. A study synthesizing new quinoxaline compounds revealed their herbicidal, fungicidal, and insecticidal activities. Notably, certain compounds demonstrated significant activity as herbicides and fungicides, with broad-spectrum fungicidal effects against plant pathogens like Colletotrichum species. This highlights the versatility of quinoxaline derivatives in agricultural applications (Liu et al., 2020).
Antibacterial and Antifungal Activities
The synthesis of quinoxaline sulfonamides has unveiled their potential in combating bacterial infections. A study demonstrated the green synthesis of various quinoxaline derivatives, which were then evaluated for their antibacterial activities against pathogens like Staphylococcus spp. and Escherichia coli. These compounds offer a new avenue for antibiotic development, showcasing the chemical diversity and biological relevance of the quinoxaline scaffold (Alavi et al., 2017).
Photoluminescence Applications
Research into photoluminescent compounds has identified quinoxaline derivatives as candidates for such applications, although they face competition from other nitrogen-containing π-extended heterocycles. Investigations into the electrochemical and photophysical properties of these compounds suggest a nuanced understanding of their suitability for luminescence, pointing to areas where quinoxaline derivatives may be optimized or alternatively utilized (Mancilha et al., 2006).
Antituberculosis Agents
Quinoxaline-2-carboxylate 1,4-dioxide derivatives have been synthesized and tested for their antituberculosis activity, with certain derivatives showing significant efficacy. These findings underscore the potential of quinoxaline derivatives in the development of new therapeutics against tuberculosis, highlighting their role in addressing global health challenges (Jaso et al., 2005).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(2-methoxyphenyl)quinoxalin-5-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-19-14-8-3-2-5-11(14)18-13-7-4-6-12-15(13)17-10-9-16-12/h2-10,18H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYWAHMGUJLXGOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=CC=CC3=NC=CN=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.